molecular formula C16H26N2O B4764550 N-[(4-methoxy-3-methylphenyl)methyl]-N,1-dimethylpiperidin-4-amine

N-[(4-methoxy-3-methylphenyl)methyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B4764550
M. Wt: 262.39 g/mol
InChI Key: JVMMMNPBTDPIQB-UHFFFAOYSA-N
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Description

N-[(4-methoxy-3-methylphenyl)methyl]-N,1-dimethylpiperidin-4-amine is an organic compound with a complex structure that includes a piperidine ring substituted with a methoxy-methylphenyl group

Properties

IUPAC Name

N-[(4-methoxy-3-methylphenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-13-11-14(5-6-16(13)19-4)12-18(3)15-7-9-17(2)10-8-15/h5-6,11,15H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMMMNPBTDPIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN(C)C2CCN(CC2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxy-3-methylphenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with N,N-dimethylpiperidin-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxy-3-methylphenyl)methyl]-N,1-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methoxy group, forming a simpler phenyl derivative.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

N-[(4-methoxy-3-methylphenyl)methyl]-N,1-dimethylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-methoxy-3-methylphenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy-methylphenyl group may enhance binding affinity to these targets, while the piperidine ring provides structural stability. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylbenzaldehyde: A related compound with a similar methoxy-methylphenyl group but lacks the piperidine ring.

    4-Methoxy-3-methylphenylboronic acid: Another similar compound used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Uniqueness

N-[(4-methoxy-3-methylphenyl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to the combination of its methoxy-methylphenyl group and piperidine ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-methoxy-3-methylphenyl)methyl]-N,1-dimethylpiperidin-4-amine
Reactant of Route 2
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N-[(4-methoxy-3-methylphenyl)methyl]-N,1-dimethylpiperidin-4-amine

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